Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate
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Overview
Description
Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is a chemical compound with significant interest in various scientific fields It is characterized by its unique structure, which includes an isoxazole ring substituted with a 4-fluorophenyl group and a hydroxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often employs catalysts such as copper (I) or ruthenium (II) for the cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to desired biological effects .
Comparison with Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorophenyl group but differs in its overall structure and reactivity.
4-Hydroxy-2-quinolones: These compounds have a different core structure but may exhibit similar biological activities.
Uniqueness: Ethyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is unique due to its isoxazole ring, which imparts specific chemical properties and biological activities that are distinct from other similar compounds.
Properties
CAS No. |
2006277-28-5 |
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Molecular Formula |
C13H12FNO4 |
Molecular Weight |
265.24 g/mol |
IUPAC Name |
ethyl 3-[(4-fluorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12FNO4/c1-2-18-13(17)10-7-19-15-11(10)12(16)8-3-5-9(14)6-4-8/h3-7,12,16H,2H2,1H3 |
InChI Key |
QFDNCEGEZYYUCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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